molecular formula C12H14N2O3 B1313051 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 565448-79-5

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B1313051
CAS No.: 565448-79-5
M. Wt: 234.25 g/mol
InChI Key: QDBOSPXDVWNBOF-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS: 1253789-60-4) is a heterocyclic compound featuring a fused pyrido-oxazine core with an isopentyl (3-methylbutyl) substituent at the N1 position. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol . This compound belongs to a broader class of pyrido-oxazines, which are studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects .

Properties

IUPAC Name

1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(2)5-7-14-10-9(4-3-6-13-10)11(15)17-12(14)16/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBOSPXDVWNBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437044
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565448-79-5
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565448-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 1H-pyrido[2,3-d]oxazine-2,4-dione

The primary and most documented method for preparing 1-isopentyl-1H-pyrido[2,3-d]oxazine-2,4-dione involves the alkylation of the parent compound 1H-pyrido[2,3-d]oxazine-2,4-dione with an appropriate alkyl halide, specifically 1-bromo-3-methylbutane.

Reaction Scheme:

$$
\text{1H-pyrido[2,3-d]oxazine-2,4-dione} + \text{1-bromo-3-methylbutane} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{1-isopentyl-1H-pyrido[2,3-d]oxazine-2,4-dione}
$$

  • Reagents:
    • 1H-pyrido[2,3-d]oxazine-2,4-dione (starting material)
    • 1-Bromo-3-methylbutane (alkylating agent)
    • Base (commonly potassium carbonate or sodium hydride)
    • Solvent (polar aprotic solvents such as dimethylformamide or acetone)
  • Conditions:
    • Heating under reflux or controlled temperature (typically 60–90 °C)
    • Reaction time varies from 1 to 6 hours depending on scale and conditions
  • Mechanism:
    • The nitrogen atom in the oxazine ring acts as a nucleophile, attacking the alkyl halide to form the N-alkylated product.
  • Yield:
    • Reported yields range from moderate to high (50–80%) depending on reaction optimization.

Alternative Synthetic Routes

While direct alkylation is the most straightforward method, alternative synthetic approaches have been explored for related pyrido[2,3-d]oxazine derivatives, which may be adapted for the isopentyl derivative:

  • Cyclization of substituted pyridine precursors: Starting from substituted pyridine carboxylic acids or amides, cyclization with appropriate reagents (e.g., phosgene or diphosgene) can form the oxazine-2,4-dione ring system, followed by N-alkylation.
  • Use of Vilsmeier-Haack reagent: For related pyrido[2,3-d]pyrimidine derivatives, formylation followed by cyclization has been reported, which could be modified for oxazine derivatives.

However, these methods are less commonly applied specifically to 1-isopentyl-1H-pyrido[2,3-d]oxazine-2,4-dione and are more relevant for analog synthesis.

Detailed Data Table of Preparation Parameters

Parameter Description/Value Notes
Starting Material 1H-pyrido[2,3-d]oxazine-2,4-dione Commercially available or synthesized
Alkylating Agent 1-Bromo-3-methylbutane Provides isopentyl substituent
Base Potassium carbonate or sodium hydride Facilitates deprotonation of N-H
Solvent Dimethylformamide (DMF), acetone, or similar Polar aprotic solvents preferred
Temperature 60–90 °C Reflux or controlled heating
Reaction Time 1–6 hours Depends on scale and conditions
Yield 50–80% Optimized conditions yield higher
Purification Recrystallization or column chromatography To isolate pure product
Characterization Methods NMR, LC-MS, HPLC, melting point Confirm structure and purity

Research Findings and Optimization Notes

  • The alkylation reaction is sensitive to the choice of base and solvent; stronger bases like sodium hydride can increase reaction rate but require careful handling.
  • Polar aprotic solvents enhance nucleophilicity of the nitrogen and solubilize reactants effectively.
  • Excess alkyl halide can drive the reaction to completion but may require additional purification steps.
  • Temperature control is critical to avoid side reactions such as elimination or over-alkylation.
  • The isopentyl substituent introduces steric bulk, which can affect reaction kinetics and yield; thus, reaction time may need adjustment.
  • Analytical data confirm the successful N-alkylation without ring opening or degradation of the oxazine-2,4-dione core.

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the pyridine or oxazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Pyrido-Oxazine Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Biological Activities Reference
This compound Isopentyl (N1) 248.28 Enhanced lipophilicity; potential for improved bioavailability. Biological activity under investigation.
1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Allyl (N1) 204.18 Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. Reactive allyl group allows further functionalization.
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (Parent compound) None 164.12 Exhibits antioxidant and antimicrobial activity (98% yield in synthesis). Serves as a scaffold for derivatization.
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Methyl (N1) 178.15 Smaller substituent reduces steric hindrance; lower lipophilicity. Used in studies of structure-activity relationships.
1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Isopropyl (N1), Methyl (C7) 236.24 Branched isopropyl and methyl groups may influence metabolic stability. Limited bioactivity data available.
Pyrido[2,3-d]pyrimidin-5-one Pyrimidine core (vs. oxazine) 162.14 Different electronic properties due to pyrimidine ring; noted for cytotoxic effects in cancer research.

Structural and Functional Insights

Substituent Effects :

  • The isopentyl group in the target compound increases molecular weight and lipophilicity (predicted LogP higher than methyl or allyl derivatives), which may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .
  • In contrast, the allyl group in 1-allyl derivatives offers reactivity for click chemistry or cross-coupling reactions, enabling drug conjugate development .

1-Allyl derivatives exhibit stronger antimicrobial activity, likely due to the electron-rich allyl group interacting with bacterial enzymes .

Metabolic Considerations :

  • Branched alkyl chains (e.g., isopentyl) often improve metabolic stability compared to linear chains by resisting oxidative degradation. This could extend the compound’s half-life in vivo .

Biological Activity

1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS Number: 565448-79-5) is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C12H14N2O3C_{12}H_{14}N_{2}O_{3} and a molecular weight of 234.25 g/mol, this compound has garnered attention for its pharmacological properties, particularly in the context of neuropharmacology and enzyme inhibition.

PropertyValue
Molecular FormulaC12H14N2O3C_{12}H_{14}N_{2}O_{3}
Molecular Weight234.25 g/mol
CAS Number565448-79-5
Synonyms1-(3-Methylbutyl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione

Enzyme Inhibition

Research indicates that derivatives of pyrido[2,3-d][1,3]oxazine compounds exhibit significant biological activity through enzyme inhibition. For instance, studies have shown that certain piperazine derivatives can inhibit human acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The mechanism involves binding at the peripheral anionic site and catalytic sites of AChE, leading to decreased enzyme activity and potential therapeutic effects against amyloid peptide aggregation .

Neuropharmacological Effects

The neuropharmacological properties of this compound suggest its potential as a therapeutic agent. Its structural similarity to known neuroprotective agents may allow it to modulate neurotransmitter systems effectively. Preliminary studies indicate that compounds within this class could influence synaptic transmission and neuronal survival under stress conditions.

Case Studies

Case Study 1: Inhibition of Acetylcholinesterase

In a study exploring the efficacy of various piperazine derivatives, it was found that certain compounds significantly inhibited AChE activity. The docking studies revealed that these compounds could effectively compete with acetylcholine at the active site of the enzyme. The specific binding affinities and inhibitory constants were calculated for these derivatives, demonstrating their potential as lead compounds for further development .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyrido[2,3-d][1,3]oxazine derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and promote cell viability in vitro. This suggests that this compound may possess antioxidant properties that contribute to its neuroprotective effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Acetylcholinesterase Inhibition : Compounds like this one may inhibit AChE by binding to its active site or allosteric sites.
  • Neuroprotection : The antioxidant capacity may involve scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress.

Q & A

What are the recommended synthetic routes for 1-isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The synthesis of this heterocyclic compound typically involves cyclocondensation reactions. A two-step approach is often employed:

Precursor Preparation : React 2-aminonicotinic acid derivatives with isopentyl bromide to introduce the isopentyl group.

Cyclization : Use carbodiimide coupling agents (e.g., DCC) to facilitate oxazine ring formation. Optimize yields (≥75%) by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

Level: Basic
Methodological Answer:
Purity validation requires a combination of:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity ≥98% is achievable with retention time consistency .
  • NMR : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on oxazine ring protons (δ 4.5–5.5 ppm) and carbonyl signals (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]+^+) matches theoretical mass (±2 ppm error) .

What advanced techniques are suitable for resolving structural ambiguities in pyrido-oxazine derivatives?

Level: Advanced
Methodological Answer:
For crystallographic ambiguities (e.g., tautomerism or stereochemistry):

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (C–O = 1.36–1.42 Å) and dihedral angles to confirm ring conformation. SCXRD data-to-parameter ratios >10 ensure reliability .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models (B3LYP/6-311+G(d,p)) to validate electronic structure .
  • Dynamic NMR : Detect conformational flexibility in solution phase by variable-temperature 1^1H NMR .

How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry contexts?

Level: Advanced
Methodological Answer:
Key SAR strategies include:

Functional Group Modifications : Replace the isopentyl group with alkyl/aryl variants to assess steric/electronic effects on bioactivity.

In Silico Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes). Prioritize compounds with ΔG ≤ -8 kcal/mol .

In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) in parallel to identify pharmacophore requirements .

What experimental considerations are critical when analyzing contradictory spectral data (e.g., NMR vs. X-ray)?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Solvent Effects : NMR captures solution-state conformers, while SCXRD shows solid-state packing. Compare data in identical solvents (e.g., DMSO-d6_6) .
  • Tautomeric Equilibria : Use 15^{15}N NMR or isotopic labeling to detect tautomer populations.
  • Paramagnetic Impurities : Ensure sample purity via EPR to rule out metal contamination .

What green chemistry approaches can be applied to synthesize this compound sustainably?

Level: Advanced
Methodological Answer:

  • Solvent-Free Conditions : Perform cyclization under microwave irradiation (100 W, 10 min) to reduce DMF usage .
  • Biocatalysis : Employ lipases (e.g., Candida antarctica) for enantioselective isopentyl group introduction, achieving ≥90% ee .
  • Waste Minimization : Use recyclable polystyrene-supported catalysts to reduce heavy metal waste .

How should researchers design experiments to assess the compound’s stability under physiological conditions?

Level: Basic
Methodological Answer:

  • pH Stability : Incubate in PBS buffers (pH 2–8) at 37°C for 24h. Monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products with LC-MS .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures (>200°C indicates robustness) .

What safety protocols are essential when handling pyrido-oxazine derivatives in the lab?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for solvent handling.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal.
  • Emergency Procedures : Keep activated charcoal nearby for accidental ingestion and maintain eyewash stations .

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